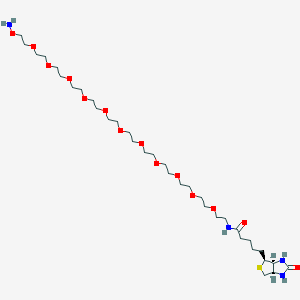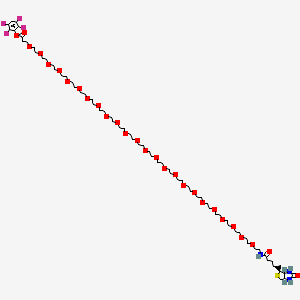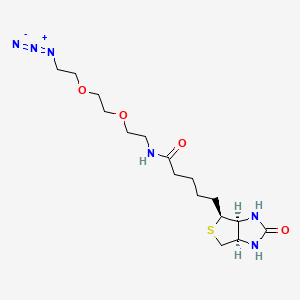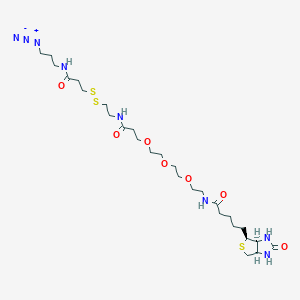
BI-4924 sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BI-4924 is a potent ans selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor (IC50 = 2 nM). BI-4924 Disrupts Serine Biosynthesis. BI-4924 is a lipophilic, highly plasma protein bound PHGDH inhibitor with excellent microsomal as well as hepatocytic stability. Furthermore, BI-4924 exhibits an excellent selectivity profile as shown by chemical proteomics (2/31 dehydrogenases) as well as in a CEREP counterscreen panel.
科学的研究の応用
Sodium Storage Mechanisms in Batteries
A study by Gao et al. (2018) discusses the sodium storage mechanisms of bismuth in sodium ion batteries, emphasizing the importance of nanostructured bismuth as a potential anode material. This research focuses on the reversible alloying/dealloying mechanisms, which are crucial for the development of high-performance sodium ion batteries.
Advancements in Sodium-ion Batteries
Delmas (2018) provides an overview of sodium battery research over the last 50 years, detailing the evolution and potential of sodium-ion batteries for applications like electric vehicles and large-scale energy storage. The study is available at Delmas (2018).
Conductivity Enhancement in Sodium Bismuth Titanate
Yang, Wu, and Sinclair (2017) investigated how doping with divalent ions impacts the electrical properties of sodium bismuth titanate. Their research, available at Yang, Wu, and Sinclair (2017), reveals that doping enhances bulk conductivity, making it promising for low and intermediate temperature applications.
Bismuth Intercalation in Graphite for Anodes
Chen et al. (2018) explored the use of bismuth intercalated graphite as an anode material for sodium-ion batteries, highlighting its potential for long cycling stability and high power density. Their findings are detailed in Chen et al. (2018).
Nanoscale Bismuth Anode Materials
Research by Yang et al. (2019) on multicore–shell Bi@N‐doped carbon nanospheres offers insights into improving the power density and cycle life of sodium-ion anodes. The study can be accessed at Yang et al. (2019).
Bismuth Nanorod@Nitrogen-Doped Carbon Nanotubes
Xue et al. (2019) synthesized bismuth nanorods encapsulated in N-doped carbon nanotubes, showing their effectiveness in sodium-ion batteries. Their work is detailed at Xue et al. (2019).
Bi Nanoparticles in 2D Carbon Nanosheets for Anodes
Zhang et al. (2021) demonstrated the use of bismuth nanoparticles embedded in 2D carbon nanosheets as a nucleation layer for sodium metal anodes, enhancing Coulombic efficiencies and providing dendrite-free deposition. Find more information at Zhang et al. (2021).
Bismuth Nanoparticle@Carbon Composite Anodes
A study by Yang et al. (2016) on Bi@C microspheres as anode materials for sodium/lithium-ion batteries highlights their high capacity and impressive rate performance. The full paper is available at Yang et al. (2016).
特性
製品名 |
BI-4924 sodium |
|---|---|
分子式 |
C21H19Cl2N2NaO6S |
分子量 |
521.3408 |
IUPAC名 |
sodium (S)-2-((4-(1-(4,5-dichloro-1,6-dimethyl-1H-indole-2-carboxamido)-2-hydroxyethyl)phenyl)sulfonyl)acetate |
InChI |
InChI=1S/C21H20Cl2N2O6S.Na/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28;/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28);/q;+1/p-1/t15-;/m1./s1 |
InChIキー |
IZAFQENNPJTZLQ-XFULWGLBSA-M |
SMILES |
O=C([O-])CS(=O)(C1=CC=C([C@H](NC(C(N2C)=CC3=C2C=C(C)C(Cl)=C3Cl)=O)CO)C=C1)=O.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BI-4924; BI 4924; BI4924; BI-4924 sodium; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide](/img/structure/B1192296.png)
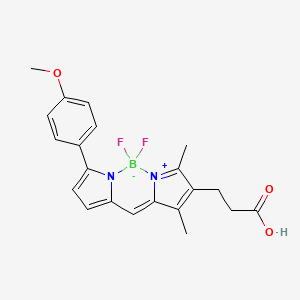

![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1192304.png)
